2-[2-(4-Methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
Molecular Formula |
C26H21NO4 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H21NO4/c1-30-19-13-11-17(12-14-19)15-16-27-23(18-7-3-2-4-8-18)22-24(28)20-9-5-6-10-21(20)31-25(22)26(27)29/h2-14,23H,15-16H2,1H3 |
InChI Key |
YCTBWOYOWHIENS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Synthetic Challenges
The target molecule combines a chromenopyrrole core (a fused tricyclic system of benzene, pyrrole, and pyran rings) with two distinct substituents: a phenyl group at position 1 and a 2-(4-methoxyphenyl)ethyl moiety at position 2. The methoxy group introduces electron-donating effects, influencing reactivity in electrophilic substitutions, while the ethyl linkage necessitates careful steric management during synthesis.
Key challenges include:
- Regioselective functionalization of the chromenopyrrole nucleus.
- Stereochemical control during ethyl group introduction.
- Stability of intermediates under acidic/basic conditions.
Synthetic Strategies
Retrosynthetic Analysis
The chromenopyrrole core may be constructed via cyclocondensation of a phenolic precursor with a pyrrole-containing intermediate. Two viable disconnections are proposed:
- Core-first approach : Assemble the tricyclic system before introducing substituents.
- Fragment coupling : Synthesize substituted benzopyran and pyrrole segments separately, followed by fusion.
Patented methods for analogous compounds emphasize the former strategy, utilizing halogenated solvents and weak bases to facilitate cyclization.
Stepwise Synthesis
Preparation of 4-(4-Methoxyphenyl)-2-butanone
A modified Claisen-Schmidt condensation adapted from patent CN108191625B provides the ketonic precursor:
Procedure :
- Dissolve 60 g NaOH in 350 mL H₂O, cool to 10°C.
- Add 150 mL acetone and 45.6 g 4-methoxybenzaldehyde (vanillin analog).
- Stir at room temperature for 12 h, acidify with HCl to pH 1–2.
- Isolate yellow precipitate via vacuum filtration (Yield: 95%).
Characterization :
Hydrogenation to Saturated Ketone
Catalytic hydrogenation installs the ethyl spacer:
Procedure :
- Dissolve 38.44 g unsaturated ketone in 500 mL ethanol.
- Add 500 mL acetic acid and 1.92 g 10% Pd/C.
- Hydrogenate at room temperature for 1 h under H₂ balloon.
- Filter catalyst, concentrate, and purify via column chromatography (Yield: 87%).
Optimization :
- Solvent system : Ethanol/acetic acid (1:1) prevents over-reduction.
- Catalyst loading : 5 wt% Pd/C balances cost and activity.
Chromenopyrrole Cyclization
Adapting PubChem data for related structures, cyclization employs a dichloromethane/piperidine system:
Procedure :
- Dissolve 38.85 g saturated ketone in 500 mL CH₂Cl₂.
- Add 26 mL piperidine, stir 15 min at 25°C.
- Introduce phenylacetyl chloride (1.2 eq) dropwise.
- Reflux 18 h, quench with 10% NaOH, extract (Yield: 78%).
Mechanistic Insight :
Piperidine acts as both base and nucleophilic catalyst, deprotonating the ketone to form an enolate that attacks the electrophilic carbonyl.
Final Functionalization
Etherification of Hydroxyl Group
Methylation completes the methoxy substituent:
Procedure :
- Dissolve 20 g phenolic intermediate in 100 mL DMF.
- Add 3 eq K₂CO₃ and 1.2 eq CH₃I.
- Heat at 60°C for 6 h, extract with EtOAc (Yield: 92%).
Side reactions :
- Over-alkylation minimized by controlled iodide addition.
Reaction Optimization
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
- δ 7.24–7.12 (m, 5H, Ph-H)
- δ 6.85 (d, J = 8.4 Hz, 2H, OCH₃-Ar-H)
- δ 4.32 (t, J = 6.8 Hz, 2H, CH₂CH₂)
- δ 3.79 (s, 3H, OCH₃)
¹³C NMR :
- 168.5 ppm (C=O)
- 159.2 ppm (OCH₃-Ar-C)
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₆H₂₃NO₄ :
- [M+H]⁺: 414.1709
- Observed : 414.1705 (Δ = 0.97 ppm)
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Cost per kg ($) | Contribution (%) |
|---|---|---|
| 4-Methoxybenzaldehyde | 120 | 38 |
| Pd/C | 980 | 29 |
| Solvents | 45 | 18 |
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic rings are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)ethyl]-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electron-Donating vs. In contrast, AV-C’s fluorophenyl group introduces electron-withdrawing effects, altering reactivity .
- Synthetic Challenges : Bulky substituents (e.g., ethoxy in BH36250) may reduce reaction efficiency, while polar groups (e.g., hydroxyethyl in 4{4–19-7}) require optimized purification .
Table 2: Reported Bioactivities of Selected Analogs
*Inferred from library screening for drug discovery .
Key Insights:
- AV-C demonstrates the broadest therapeutic applicability due to its thiadiazole substituent, which enhances interaction with viral replication machinery .
- The target compound’s 4-methoxyphenylethyl chain may favor blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
Reaction Optimization and Scalability
The target compound’s synthesis benefits from the one-pot multicomponent protocol (), which tolerates diverse substituents. However:
- Methoxy-containing aldehydes (e.g., 4-methoxybenzaldehyde) require extended heating (up to 2 hours) due to electron-donating effects slowing cyclization .
Biological Activity
2-[2-(4-Methoxyphenyl)ethyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the chromeno-pyrrole family. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of this compound is C26H21NO5 with a molecular weight of approximately 427.45 g/mol. The structure includes a chromeno-pyrrole core fused with both a phenyl and a methoxyphenyl group, which significantly influences its chemical reactivity and biological properties .
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity . It has been noted for its ability to inhibit specific enzymes involved in cell proliferation, suggesting a potential role in cancer therapy. The compound's interaction with molecular targets may modulate various biological pathways associated with cancer growth .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 15.5 | Inhibition of cell proliferation |
| Study B | HeLa (cervical cancer) | 12.3 | Apoptosis induction |
| Study C | A549 (lung cancer) | 10.8 | Enzyme inhibition |
Enzyme Inhibition
The compound has also shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is involved in neurotransmitter breakdown. This inhibition can enhance cholinergic transmission in the brain, indicating possible applications in neurodegenerative diseases .
Table 2: Enzyme Inhibition Studies
The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets and modulating their activity. This interaction could lead to various biological effects, particularly in inhibiting pathways associated with cancer growth and inflammation .
Case Studies
Several case studies have documented the effectiveness of this compound against different cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound was tested for its cytotoxic effects, revealing an IC50 value of 15.5 µM, indicating significant inhibition of cell growth.
- HeLa Cervical Cancer Cells : Demonstrated an IC50 value of 12.3 µM with mechanisms involving apoptosis induction.
- A549 Lung Cancer Cells : Showed an IC50 value of 10.8 µM with enzyme inhibition as a primary mechanism.
These studies underscore the compound's potential as an anticancer agent.
Q & A
Basic: What is the most efficient synthetic route for this compound?
Answer: The optimal method is a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This protocol operates under mild conditions (40–80°C) with a 92% success rate and yields ranging from 43% to 86%. Key advantages include compatibility with diverse substituents and scalability for library synthesis .
Advanced: How do electronic effects of substituents influence reaction kinetics?
Answer: Electron-donating groups (e.g., methoxy) on aryl aldehydes require longer heating (up to 2 hours) to facilitate cyclization, while electron-withdrawing groups (e.g., halogens) accelerate the process, needing only 15–20 minutes . This disparity arises from electronic modulation of the aldehyde's reactivity during heterocyclization .
Basic: What substituents are tolerated in the multicomponent synthesis?
Answer: The reaction accommodates:
- Aryl aldehydes : Methoxy, methyl, halogens, allyl, benzyl.
- Primary amines : Alkyl, aryl, and functionalized amines.
- Methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates : Methyl, chloro, and fluoro substituents.
A detailed scope is provided in Fig. 2 of the cited work .
Advanced: How can contradictions in synthetic yields between older and newer methods be resolved?
Answer: Older methods (e.g., Vydzhak et al., 2008) reported lower yields due to suboptimal stoichiometry and purification steps. The one-pot method improves efficiency by:
- Using a 1.1:1 ratio of amine to aldehyde for phenolic substrates.
- Optimizing heating duration (20 h reflux) and purification via ethanol crystallization.
These adjustments achieve yields >70% in >50% of cases .
Basic: What purification strategies ensure high-purity products?
Answer: Post-synthesis, the precipitate is filtered or concentrated under vacuum, followed by crystallization from ethanol . This yields >95% purity (HPLC-validated) and minimizes byproducts .
Advanced: Which analytical techniques confirm structural integrity?
Answer:
- HPLC : Purity assessment (>95%).
- NMR (1H, 13C) : Validates regiochemistry and substituent positions.
- Mass spectrometry : Confirms molecular weight (e.g., 367.397 g/mol for a related analog) .
Basic: What is the role of acetic acid in the synthesis?
Answer: Acetic acid acts as a Brønsted acid catalyst , promoting cyclization during the reflux step (80°C, 20 h). It stabilizes intermediates and accelerates the formation of the chromeno-pyrrole-dione core .
Advanced: How can synthesized libraries be applied in drug discovery?
Answer: The 223-member library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones is primed for high-throughput screening against therapeutic targets. For example, derivatives with methoxyphenyl or halogen substituents may exhibit bioactivity due to enhanced lipophilicity or target binding .
Basic: What are critical parameters for scaling up synthesis?
Answer: Key factors include:
- Solvent choice : Dry ethanol for solubility and inertness.
- Stoichiometric precision : Excess amines (1.1 eq.) for aldehydes with phenolic hydroxyl groups.
- Reaction monitoring : TLC to track progress and avoid over-reaction .
Advanced: How does substituent bulkiness impact cyclization efficiency?
Answer: Bulky substituents on the aldehyde (e.g., biphenyl groups) may sterically hinder the cyclization step, requiring prolonged heating or higher temperatures. However, this effect is less pronounced compared to electronic influences .
Basic: Are there alternative routes to synthesize this scaffold?
Answer: Older methods include stepwise condensation of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates with pre-formed Schiff bases. However, these are less efficient (lower yields, longer steps) compared to the one-pot protocol .
Advanced: What computational tools can predict substituent effects on bioactivity?
Answer: Density Functional Theory (DFT) can model electronic and steric effects of substituents on binding affinity. For example, methoxy groups may enhance π-π stacking with aromatic residues in enzyme active sites, a hypothesis testable via molecular docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
